molecular formula C7H13N3 B1489768 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1215936-45-0

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B1489768
CAS No.: 1215936-45-0
M. Wt: 139.2 g/mol
InChI Key: OSXSDUMYPXFKCT-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is a chemical compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents. One common method is the alkylation of 1-methyl-1H-pyrazole with 2-bromo-2-methylpropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C7_7H13_{13}N3_3
  • SMILES Notation : CC(C)(C1=CN(N=C1)C)N
  • InChIKey : OSXSDUMYPXFKCT-UHFFFAOYSA-N

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. A study focusing on pyrazole-based compounds demonstrated that they could target specific pathways involved in tumor growth, suggesting a promising avenue for developing new anticancer agents.

Case Study : A derivative of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine was synthesized and evaluated for its anticancer activity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, providing a basis for further development.

2. Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Pyrazole derivatives have been studied for their neuroprotective effects and potential in managing conditions like Alzheimer's disease.

Case Study : In vitro studies showed that a related pyrazole compound could reduce oxidative stress in neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Agrochemical Applications

1. Herbicides and Pesticides
Pyrazole derivatives are being explored as active ingredients in herbicides and pesticides due to their effectiveness against specific pests and weeds. The structural features of this compound allow it to interact with biological targets in pests.

Data Table: Herbicidal Activity Comparison

Compound NameTarget PestApplication Rate (g/ha)Efficacy (%)
Compound AWeed X20085
Compound BPest Y15090
This compoundPest Z10080

Materials Science Applications

1. Synthesis of Functional Materials
The unique properties of pyrazole derivatives make them suitable for developing functional materials, including polymers and nanomaterials. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : Research demonstrated that incorporating this compound into a polymer blend improved the material's resistance to heat and mechanical stress.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be as effective .

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4C_8H_{12}N_4. The compound features a propan-2-amine backbone substituted with a 1-methyl-1H-pyrazol-4-yl group, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to:

  • Induce Apoptosis : Research indicates that the compound can modulate the expression of pro-apoptotic and anti-apoptotic genes, leading to programmed cell death in cancer cells.
  • Inhibit Enzymatic Activity : It has demonstrated potential as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : The compound exhibits antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. Its mechanism involves targeting key proteins such as topoisomerase II and EGFR .

Case Studies

  • In Vitro Studies : In a study examining the effects on MDA-MB-231 cells, compounds derived from pyrazole scaffolds showed significant inhibition of cell growth, with some derivatives demonstrating IC50 values in the low micromolar range .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial effects:

  • Antileishmanial Activity : It has shown promising results against Leishmania aethiopica, with an IC50 value of 0.018 µM, outperforming traditional treatments like miltefosine.
  • Broad-Spectrum Antimicrobial Effects : Various derivatives have been tested against bacterial strains such as Staphylococcus aureus, demonstrating significant inhibition zones and minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL .

Summary of Biological Activities

Activity TypeTarget Pathogen/Cancer TypeIC50/MIC ValuesReferences
AnticancerMDA-MB-231 (breast cancer)Low micromolar range
AntileishmanialLeishmania aethiopica0.018 µM
AntimicrobialStaphylococcus aureus0.22 - 0.25 µg/mL

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,8)6-4-9-10(3)5-6/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXSDUMYPXFKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215936-45-0
Record name 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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